molecular formula C11H12N2O2 B14943194 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid

Cat. No.: B14943194
M. Wt: 204.22 g/mol
InChI Key: ZEABVCGXNXWYFG-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities. The compound is known for its stability and versatility in various chemical reactions, making it a valuable scaffold in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of 2-aminopyridine derivatives with suitable electrophiles under acidic or basic conditions. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and catalysts such as copper(II) chloride or palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid is unique due to its specific structural features and reactivity. Its imidazo[1,2-a]pyridine core provides a stable and versatile platform for various chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylbutanoic acid

InChI

InChI=1S/C11H12N2O2/c1-2-8(11(14)15)9-7-13-6-4-3-5-10(13)12-9/h3-8H,2H2,1H3,(H,14,15)

InChI Key

ZEABVCGXNXWYFG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN2C=CC=CC2=N1)C(=O)O

Origin of Product

United States

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